molecular formula C15H22N4O5S2 B2980850 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide CAS No. 2097927-05-2

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide

カタログ番号 B2980850
CAS番号: 2097927-05-2
分子量: 402.48
InChIキー: NWJQJEKQNHUPLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide” is a chemical compound. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results.



Molecular Structure Analysis

The molecular formula of this compound is not explicitly mentioned in the search results. However, similar compounds have molecular formulas like C18H20N4O4S2 and C17H19N3O4S23.



Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the search results. Further research is needed to understand the chemical reactions associated with this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. Further research is needed to understand the properties of this compound.


科学的研究の応用

Antimicrobial and Anticancer Potential

Sulfonamides, including morpholine derivatives, have shown promising antimicrobial and anticancer properties. Studies highlight the synthesis of sulfonamide derivatives targeting specific biological activities, with some demonstrating potent inhibitory effects against cancer cell lines and microbial strains. This suggests potential applications in developing new therapeutic agents against resistant strains of bacteria and specific types of cancer (Ghorab et al., 2015; Oliveira et al., 2015).

Enzyme Inhibition for Disease Treatment

Sulfonamide compounds have been extensively studied for their enzyme inhibitory properties, particularly carbonic anhydrase (CA) inhibitors, which are pivotal in treating conditions like glaucoma. Research into novel sulfonamide derivatives has led to the discovery of compounds with potent inhibitory effects on various CA isoenzymes, indicating their potential in developing treatments for diseases where enzyme inhibition is beneficial (Supuran et al., 2013; Mincione et al., 2005).

Anticonvulsant and Neuroprotective Effects

Research into sulfonamide derivatives linked to benzothiazole has identified compounds with significant anticonvulsant activity and potential neuroprotective effects. Such studies suggest that these compounds can modulate neurological pathways, offering prospects for treating epilepsy and other neurodegenerative diseases (Khokra et al., 2019).

Molecular Docking and Computational Studies

Computational studies on sulfonamide derivatives, including molecular docking and theoretical chemistry methods, help elucidate their interaction mechanisms with biological targets. These insights are crucial for designing drugs with optimized properties, such as enhanced solubility, stability, and specific binding affinities, paving the way for targeted therapeutic applications (Remko, 2010).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only4. The specific safety and hazard information is not available in the search results.


将来の方向性

The future directions of research involving this compound are not available in the search results. Further research is needed to understand the potential applications and implications of this compound.


Please note that this analysis is based on the available search results and further research is needed for a comprehensive understanding of this compound. It is recommended to refer to scientific literature and databases for more detailed information.


特性

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S2/c20-25(21,17-9-11-24-12-10-17)16-7-8-18-14-3-1-2-4-15(14)19(13-5-6-13)26(18,22)23/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQJEKQNHUPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。